3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde
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Overview
Description
3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde is an organic compound characterized by the presence of two trifluoromethyl groups and a methoxy group attached to a benzaldehyde core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of 2-methoxybenzaldehyde using reagents such as trifluoromethyl iodide and a suitable catalyst under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may involve multiple steps, including the preparation of intermediates and their subsequent conversion to the final product through controlled trifluoromethylation reactions .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups
Major Products Formed
Oxidation: 3,5-Bis(trifluoromethyl)-2-methoxybenzoic acid.
Reduction: 3,5-Bis(trifluoromethyl)-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, where it can modulate the activity of enzymes and receptors by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives
Uniqueness
3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde is unique due to the presence of both trifluoromethyl and methoxy groups, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring high chemical stability and specific reactivity patterns .
Properties
Molecular Formula |
C10H6F6O2 |
---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
2-methoxy-3,5-bis(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C10H6F6O2/c1-18-8-5(4-17)2-6(9(11,12)13)3-7(8)10(14,15)16/h2-4H,1H3 |
InChI Key |
GNSORUQMVLHNIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=O |
Origin of Product |
United States |
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